molecular formula C18H27NO4 B2443385 2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide CAS No. 2034240-89-4

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide

Cat. No.: B2443385
CAS No.: 2034240-89-4
M. Wt: 321.417
InChI Key: JOXXQKNXAXDBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a hydroxypropyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide typically involves multiple steps. One common approach is to start with the ethoxyphenyl derivative and introduce the hydroxypropyl group through a series of reactions, including alkylation and hydroxylation. The tetrahydropyran ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(3-hydroxy-3-(tetrahydro-2H-furan-4-yl)propyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ethoxyphenyl group and tetrahydropyran ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-2-23-16-5-3-14(4-6-16)13-18(21)19-10-7-17(20)15-8-11-22-12-9-15/h3-6,15,17,20H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXQKNXAXDBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.